molecular formula C8H9F3N2O B2653366 (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine CAS No. 561297-93-6

(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine

Cat. No.: B2653366
CAS No.: 561297-93-6
M. Wt: 206.168
InChI Key: MASUAGXDVXJRDP-UHFFFAOYSA-N
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Description

“(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine” is a chemical compound with the molecular formula C8H9F3N2O . It is a useful research chemical .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, 2-[1-(trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride reacts with 1,1’-carbonyldiimidazole in the presence of N-ethyl-N,N-diisopropylamine in dichloromethane at 20℃ for 5 hours under microwave irradiation . In the second stage, [2-(2,2,2-trifluoroethoxy)-4-pyridyl]methanamine is added and the mixture is heated in a microwave at 100℃ for 30 minutes .


Molecular Structure Analysis

The molecular weight of this compound is 206.17 . The molecular structure can be represented by the canonical SMILES string: C1=CN=C(C=C1CN)OCC(F)(F)F .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 206.17 . Its exact mass is 206.06669740 . It has a heavy atom count of 14 . The compound has a topological polar surface area of 48.1 Å . It has a rotatable bond count of 3 .

Scientific Research Applications

  • Catalytic Applications in Organic Synthesis :

    • Roffe et al. (2016) explored the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into unsymmetrical NCN′ pincer palladacycles. These compounds have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
  • Coordination Chemistry and Luminescent Properties :

    • Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are similar to (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine. These compounds are notable for their luminescent lanthanide compounds used in biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
  • Photo-induced Oxidation and DNA Cleavage Activity :

    • Draksharapu et al. (2012) discussed the photochemistry of complexes involving 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine and its derivatives. These complexes undergo enhancement of the rate of outer sphere electron transfer under UV or visible irradiation, leading to the generation of the superoxide radical anion and the complexes in the Fe(III) redox state. These results are significant in the context of oxidative DNA cleavage activity (Draksharapu et al., 2012).
  • Photocytotoxicity in Red Light :

    • Basu et al. (2014) synthesized Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related derivatives. These complexes demonstrated unprecedented photocytotoxicity in red light to various cell lines through apoptosis, making them potential agents for photodynamic therapy (Basu et al., 2014).
  • Anticancer Activity of Metal Complexes :

    • Mbugua et al. (2020) reported on new palladium and platinum complexes based on (pyridin-2-yl)methanamine. These complexes demonstrated significant anticancer activity against various human cancerous cell lines, highlighting the potential therapeutic applications of these compounds (Mbugua et al., 2020).

Safety and Hazards

The compound has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-3-6(4-12)1-2-13-7/h1-3H,4-5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASUAGXDVXJRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561297-93-6
Record name [2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanamine
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